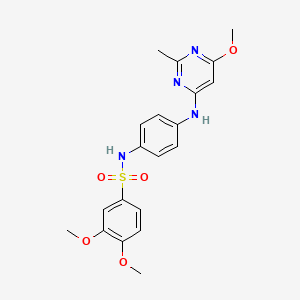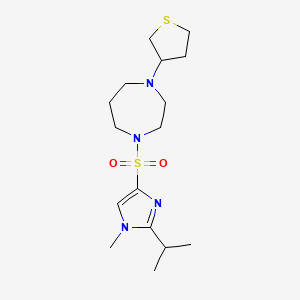
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C16H28N4O2S2 and its molecular weight is 372.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Multicomponent Synthesis Techniques : The study by Banfi et al. (2007) describes a two-step approach to synthesize diazepane or diazocane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This process yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different conditions, highlighting the versatility of multicomponent synthesis techniques in creating complex molecular structures similar to the target compound (Banfi et al., 2007).
Diazotransfer Reagents : The development of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, by Goddard-Borger and Stick (2007), showcases methods for converting primary amines into azides and activated methylene substrates into diazo compounds. Such reagents could be instrumental in modifying or synthesizing compounds with similar structural features as the target compound (Goddard-Borger & Stick, 2007).
Metal Carbene Precursors : The research by Ren et al. (2017) explores the use of 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives through catalytic reactions. This study points to the potential for creating diverse molecular architectures using diazo compounds and metal catalysis, possibly relevant to the synthesis or functionalization of the target compound (Ren et al., 2017).
Applications in Material Science and Catalysis
Corrosion Inhibition : Babić-Samardžija et al. (2005) investigate the inhibitive properties of heterocyclic diazoles on iron corrosion, demonstrating the application of imidazole derivatives as corrosion inhibitors. This could suggest potential applications for the target compound or its derivatives in protecting metal surfaces against corrosion, given the presence of imidazole in its structure (Babić-Samardžija et al., 2005).
Ionic Liquids in Catalysis : The study by Gong et al. (2009) on the use of Bronsted-acidic task-specific ionic liquids for the synthesis of dibenzo[a,j]xanthenes indicates the utility of imidazole-based ionic liquids in catalysis. Given the imidazole component of the target compound, it could potentially be explored for similar catalytic applications or the development of new ionic liquid systems (Gong et al., 2009).
properties
IUPAC Name |
1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2S2/c1-13(2)16-17-15(11-18(16)3)24(21,22)20-7-4-6-19(8-9-20)14-5-10-23-12-14/h11,13-14H,4-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJWUHMXBQTEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2E)-2-[(5-Bromo-2-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
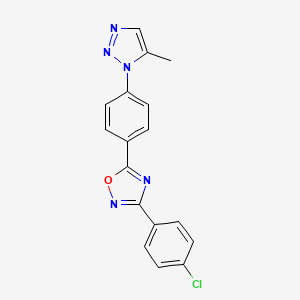
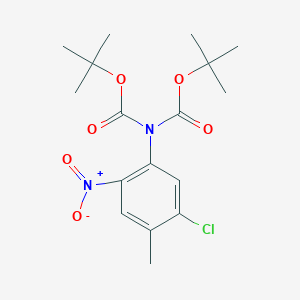
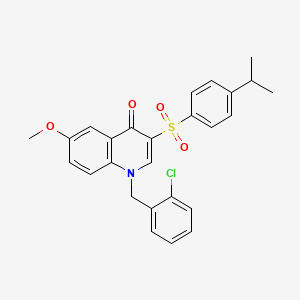

![2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide](/img/structure/B2407232.png)

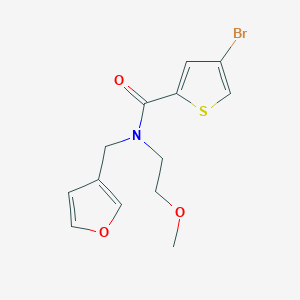
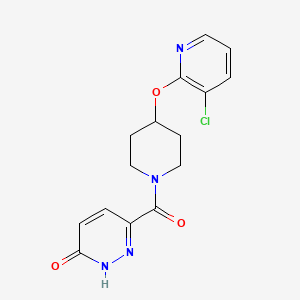

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

